Fmoc-Lysinol(Boc)
Overview
Description
Fmoc-Lysinol(Boc) is a derivative of lysine, an essential amino acid. It is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyloxycarbonyl (Boc) group, both of which are used to protect the amino and hydroxyl groups, respectively.
Mechanism of Action
Target of Action
Fmoc-Lysinol(Boc) is primarily used as a reagent in the process of solid-phase peptide synthesis . Its primary targets are the amino acids that are being linked together to form peptides. The role of Fmoc-Lysinol(Boc) is to protect the amino and carboxyl groups of these amino acids during the synthesis process .
Mode of Action
The 9-Fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-Lysinol(Boc) is used to protect the alpha-amino group of an amino acid, while the tert-butyloxycarbonyl (Boc) group protects the epsilon-amino group . These protections allow for the selective formation of peptide bonds without unwanted side reactions. The Fmoc group is removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain. The Boc group is stable under these conditions but can be removed under acidic conditions when the peptide synthesis is complete .
Biochemical Pathways
Fmoc-Lysinol(Boc) plays a crucial role in the biochemical pathway of peptide synthesis. It allows for the stepwise addition of amino acids to a growing peptide chain, a process that is central to the production of proteins in living organisms. The use of Fmoc-Lysinol(Boc) in peptide synthesis has enabled the production of complex peptides and proteins for research and therapeutic applications .
Pharmacokinetics
Instead, its utility lies in its stability under the conditions used for peptide synthesis and its reactivity when these conditions are changed .
Result of Action
The use of Fmoc-Lysinol(Boc) in peptide synthesis results in the formation of peptide bonds, leading to the production of peptides and proteins. These molecules can have a wide range of biological activities, depending on their amino acid sequence and structure .
Action Environment
The action of Fmoc-Lysinol(Boc) is influenced by the conditions used for peptide synthesis. For example, the Fmoc group is stable under acidic conditions but is removed under basic conditions. Similarly, the Boc group is stable under the conditions used to remove the Fmoc group but is removed under acidic conditions . Therefore, the efficacy and stability of Fmoc-Lysinol(Boc) are highly dependent on the specific conditions used in the peptide synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-Lysinol(Boc) typically involves multiple steps. One common method includes the protection of the lysine amino group with the Fmoc group and the hydroxyl group with the Boc group. This can be achieved through reactions with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
Industrial Production Methods
Industrial production of Fmoc-Lysinol(Boc) follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesis (SPPS) equipment, which allows for the efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lysinol(Boc) undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Boc group can be removed using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and TFA for Boc removal.
Major Products
The major products formed from these reactions are peptides with specific sequences, where Fmoc-Lysinol(Boc) serves as a building block .
Scientific Research Applications
Chemistry
Fmoc-Lysinol(Boc) is extensively used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the assembly of complex peptide structures .
Biology
In biological research, Fmoc-Lysinol(Boc) is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based drugs .
Medicine
The compound is used in the development of peptide therapeutics, which are designed to target specific proteins or pathways in the body. These therapeutics have applications in treating various diseases, including cancer and metabolic disorders .
Industry
In the industrial sector, Fmoc-Lysinol(Boc) is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lysinol(Boc), but lacks the hydroxyl group protection.
Fmoc-Lys(Boc)-OMe: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
Fmoc-Lysinol(Boc) is unique due to its dual protective groups, which provide greater flexibility and control in peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .
Biological Activity
Fmoc-Lysinol(Boc) , also known as Nα-Fmoc-Nε-Boc-L-lysine, is a derivative of lysine that is widely used in peptide synthesis and bioconjugation. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the alpha amino group and a tert-butyloxycarbonyl (Boc) protecting group at the epsilon amino group. This dual protection allows for selective deprotection during peptide synthesis, facilitating the construction of complex peptides with desired biological activities.
Antimicrobial Properties
Research indicates that Fmoc-Lysinol(Boc) and its derivatives possess notable antimicrobial activity. A study demonstrated that dimerization of certain peptides containing lysine residues can selectively decrease antimicrobial activity while increasing hemolytic activity. This suggests that modifications to the structure of lysine-containing peptides can significantly influence their biological functions, including their ability to inhibit bacterial growth and their hemolytic properties .
Role in Peptide Synthesis
Fmoc-Lysinol(Boc) is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under basic conditions, while the Boc group can be removed under acidic conditions. This versatility is crucial for synthesizing peptides with specific sequences and functionalities. The compound has been shown to facilitate the synthesis of various biologically active peptides, including defensins, which are important in innate immunity .
Research Findings
- Peptide Synthesis Optimization : In a recent study, researchers optimized the Fmoc solid-phase synthesis of human beta defensin 3 using Fmoc-Lys(Boc)-Wang resin. This approach improved yields and purity, demonstrating the compound's utility in producing biologically relevant peptides .
- Bioconjugation Applications : Fmoc-Lysinol(Boc) is also employed in bioconjugation techniques, which are essential for developing targeted drug delivery systems. By attaching peptides to biomolecules, researchers can create more effective therapeutic agents .
- Diagnostic Applications : The compound has potential applications in diagnostic assays where modified peptides serve as biomarkers for disease detection, further illustrating its versatility in biological research .
Case Studies
- Study on Antimicrobial Activity : A study assessed the kinetics of bactericidal activity of peptides synthesized with Fmoc-Lysinol(Boc). The results indicated that while some dimeric analogs displayed increased bactericidal activity, they also exhibited higher hemolytic activity compared to their monomeric counterparts .
- Physiologically Based Pharmacokinetic Modeling : Another research effort utilized physiologically based pharmacokinetic (PBPK) modeling to predict the absorption characteristics of compounds similar to Fmoc-Lysinol(Boc). This modeling approach aids in understanding how modifications to peptide structures can influence their pharmacokinetics and biological effects in vivo .
Data Table: Biological Activities of Fmoc-Lysinol(Boc)
Properties
IUPAC Name |
tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-hydroxyhexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-26(2,3)33-24(30)27-15-9-8-10-18(16-29)28-25(31)32-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23,29H,8-10,15-17H2,1-3H3,(H,27,30)(H,28,31)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPCXWDXTZJRSX-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.